2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one
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Overview
Description
2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one is an organic compound that features a cyclohexene ring fused to a cyclopentanone structure
Synthetic Routes and Reaction Conditions:
Laboratory Scale: The synthesis of this compound can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with cyclopentanone under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production: Industrially, the compound can be synthesized using catalytic methods. For example, the catalytic hydrogenation of cyclohexenone derivatives in the presence of a suitable catalyst can yield this compound. This method is advantageous due to its scalability and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophilic groups.
Scientific Research Applications
2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular frameworks.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of fragrances and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, and gene expression, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Cyclohexenone: A structurally related compound that shares the cyclohexene ring but lacks the cyclopentanone moiety.
3-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group substitution on the cyclohexene ring.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: A more complex derivative with additional functional groups.
Uniqueness:
Structural Features: The presence of both cyclohexene and cyclopentanone rings in 2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one imparts unique chemical properties and reactivity.
Applications: Its versatility in various fields, including organic synthesis, biology, and medicine, distinguishes it from other similar compounds.
Properties
CAS No. |
62343-83-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(cyclohex-3-en-1-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-2,9-10H,3-8H2 |
InChI Key |
FEZLFQUWOBVQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2CCC=CC2)C(=O)C1 |
Origin of Product |
United States |
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